![molecular formula C23H32N2O5 B2676320 (2S,3aS,6aR)-1-[(2R)-2-{[(2R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino}propanoyl]-octahydrocyclopenta[b]pyrrole-2-carboxylic acid CAS No. 1807941-03-2](/img/structure/B2676320.png)
(2S,3aS,6aR)-1-[(2R)-2-{[(2R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino}propanoyl]-octahydrocyclopenta[b]pyrrole-2-carboxylic acid
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Description
(2S,3aS,6aR)-1-[(2R)-2-{[(2R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino}propanoyl]-octahydrocyclopenta[b]pyrrole-2-carboxylic acid is a useful research compound. Its molecular formula is C23H32N2O5 and its molecular weight is 416.518. The purity is usually 95%.
BenchChem offers high-quality (2S,3aS,6aR)-1-[(2R)-2-{[(2R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino}propanoyl]-octahydrocyclopenta[b]pyrrole-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S,3aS,6aR)-1-[(2R)-2-{[(2R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino}propanoyl]-octahydrocyclopenta[b]pyrrole-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Odor Detection and Sensory Analysis
Research on homologous carboxylic acids has provided insights into the human ability to detect odor mixtures. Studies like those conducted by Miyazawa et al. (2009) have examined how humans detect mixtures of carboxylic acids, such as acetic and butyric acid, which may share structural similarities with the compound . These findings suggest potential applications in understanding human sensory perception and the development of odorants or flavorings (Miyazawa et al., 2009).
Nutritional Science and Metabolism
Research on dietary supplementation, such as the study by Nilsson et al. (2008), investigates how certain foods can influence the concentration of carboxylic acids in the human body, pointing to potential dietary interventions or the study of metabolic disorders. This area of research could be relevant for compounds that are metabolized into or interact with carboxylic acids in the body (Nilsson et al., 2008).
Pharmacology and Drug Metabolism
Compounds such as R 68 070, which inhibits thromboxane A2 synthetase and blocks thromboxane A2/prostaglandin endoperoxide receptors, offer insights into the development of novel pharmacological agents. Research in this area focuses on understanding the metabolic pathways and therapeutic potential of complex molecules (Clerck et al., 1989).
Environmental and Occupational Health
Studies on environmental and occupational exposure to chemicals, such as those conducted by Boysen et al. (2012) on 1,3-Butadiene workers, contribute to our understanding of chemical safety, risk assessment, and the need for protective measures in workplaces and the environment. This research is crucial for compounds that may pose health risks through exposure (Boysen et al., 2012).
Toxicology and Safety Assessment
Investigations into the safety, metabolism, and excretion of compounds, such as the study on vildagliptin by He et al. (2009), are essential for understanding the pharmacokinetics and toxicological profile of new chemical entities. These studies help in assessing the potential impact on human health and in guiding the development of safer pharmaceuticals and chemicals (He et al., 2009).
properties
IUPAC Name |
(2S,3aS,6aR)-1-[(2R)-2-[[(2R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O5/c1-3-30-23(29)18(13-12-16-8-5-4-6-9-16)24-15(2)21(26)25-19-11-7-10-17(19)14-20(25)22(27)28/h4-6,8-9,15,17-20,24H,3,7,10-14H2,1-2H3,(H,27,28)/t15-,17+,18-,19-,20+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDACQVRGBOVJII-JUSBFGHESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C3CCCC3CC2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H](CCC1=CC=CC=C1)N[C@H](C)C(=O)N2[C@@H]3CCC[C@H]3C[C@H]2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3aS,6aR)-1-[(2R)-2-{[(2R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino}propanoyl]-octahydrocyclopenta[b]pyrrole-2-carboxylic acid |
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